molecular formula C14H12FNO2 B061872 N-(3-fluorophenyl)-4-methoxybenzamide CAS No. 167565-79-9

N-(3-fluorophenyl)-4-methoxybenzamide

Cat. No. B061872
M. Wt: 245.25 g/mol
InChI Key: NZHDDEDWULCDED-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-4-methoxybenzamide” is likely a compound that contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl and methoxy groups may influence its properties and potential applications .


Synthesis Analysis

While specific synthesis methods for “N-(3-fluorophenyl)-4-methoxybenzamide” are not available, similar compounds, such as “3-bromo-N-(3-fluorophenyl)benzenesulfonamide”, are synthesized by the amidation reaction .


Molecular Structure Analysis

The molecular structure of “N-(3-fluorophenyl)-4-methoxybenzamide” would likely be determined using techniques such as FTIR, NMR, and MS spectroscopies, as well as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-fluorophenyl)-4-methoxybenzamide” would depend on its specific structure and the conditions under which it is used. For similar compounds, reactions may involve processes such as protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-fluorophenyl)-4-methoxybenzamide” would likely be determined using a variety of techniques, including elemental analysis, NMR spectroscopy, and DFT calculations .

Scientific Research Applications

  • Modeling Intermolecular Interactions : A related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was investigated for its molecular structure and intermolecular interactions. The study used single crystal X-ray diffraction and DFT calculations to understand how dimerization and crystal packing influence molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

  • Radiosynthesis for PET Tracers : Research on a similar compound, 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, detailed its radiosynthesis for potential use as a tracer in positron emission tomography (PET), particularly for imaging 5HT2A receptors (Terrière et al., 1997).

  • Potential Therapeutic Applications : A study on 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, a related NK1/NK2 antagonist, discusses its use for treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

  • Synthesis and Antiviral Activity : Another study focused on the synthesis of N-phenylbenzamide derivatives, which includes compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide. These compounds showed promising anti-EV 71 activities, indicating potential for development as anti-viral drugs (Ji et al., 2013).

  • c-MET Inhibitors for Cancer Therapy : Research on a series of 3-methoxy-N-phenylbenzamide derivatives demonstrated their potential as inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), a key target in cancer treatment. This includes the study of compounds like N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivatives (Jiang et al., 2016).

Safety And Hazards

The safety and hazards associated with “N-(3-fluorophenyl)-4-methoxybenzamide” would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “N-(3-fluorophenyl)-4-methoxybenzamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical drug, further studies could focus on optimizing its properties, determining its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

N-(3-fluorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHDDEDWULCDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357903
Record name N-(3-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4-methoxybenzamide

CAS RN

167565-79-9
Record name N-(3-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhou, M Zheng, N Zhao, Y Hu, K Yang, J Huo… - Bioorganic …, 2022 - Elsevier
Isocitrate dehydrogenases 1 (IDH1) catalyzes the oxidative decarboxylation of isocitrate to ɑ-ketoglutaric acid (α-KG). It is the most frequently mutated metabolic gene in human cancer …
Number of citations: 1 www.sciencedirect.com

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